Rebaudioside N(P)

Description

Classification and Context within Diterpene Glycosides

Steviol (B1681142) glycosides belong to a large and diverse class of natural products known as terpenes, specifically diterpenes. mdpi.com Diterpenes are molecules built from four isoprene (B109036) units. The steviol glycosides are more precisely classified as ent-kaurane diterpene glycosides. scirp.orgagriculturejournals.cz This classification points to their specific tetracyclic diterpenoid structure. mdpi.com

The core of these compounds is steviol, an ent-kaurane diterpenoid. The various steviol glycosides are formed by the glycosylation of steviol at two positions: the C13 hydroxyl group and the C19 carboxylic acid group. mdpi.com The type and number of sugar moieties attached at these positions define each unique steviol glycoside, including Rebaudioside N and Rebaudioside P.

Discovery and Initial Characterization of Rebaudioside N & P

The discovery and characterization of minor steviol glycosides like Rebaudioside N and P are a result of advancements in analytical and spectroscopic techniques.

Rebaudioside N was isolated from the leaves of Stevia rebaudiana Bertoni. glpbio.commedchemexpress.com Its structure was elucidated through extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. scirp.orgresearchgate.net Hydrolysis studies, which involve breaking down the molecule into its constituent parts, were also crucial in confirming the identity and arrangement of the sugar units and the steviol aglycone. scirp.org While some reports mentioned Rebaudioside N, detailed isolation and complete spectral assignment came later, highlighting the challenges in purifying and characterizing these low-abundance compounds. scirp.orgresearchgate.net

The initial characterization of Rebaudioside P also involved its isolation from Stevia rebaudiana and subsequent structural analysis. Researchers have worked to identify and characterize numerous minor steviol glycosides, with Rebaudioside P being among the novel compounds discovered through these ongoing efforts. researchgate.net

Table 1: Chemical Properties of Rebaudioside N

| Property | Value | Source |

|---|---|---|

| CAS Number | 1220616-46-5 | biosynth.comsigmaaldrich.com |

| Molecular Formula | C₅₆H₉₀O₃₂ | biosynth.comtargetmol.com |

| Molecular Weight | 1275.29 g/mol | biosynth.comtargetmol.com |

| Appearance | White to off-white solid | sigmaaldrich.com |

| Source | Stevia rebaudiana Bertoni leaves | glpbio.comtargetmol.com |

| Classification | Minor Steviol Glycoside, Diterpene Glycoside | mdpi.comglpbio.com |

Interactive data table coming soon.

Table 2: Chemical Properties of Rebaudioside P

| Property | Value | Source |

|---|---|---|

| Source | Stevia rebaudiana | researchgate.net |

| Classification | Minor Steviol Glycoside, Diterpene Glycoside | researchgate.net |

Interactive data table coming soon.

Academic Significance of Minor Steviol Glycosides Research

The study of minor steviol glycosides like Rebaudioside N and P holds significant academic and industrial importance for several reasons:

Expanding Chemical Diversity: Research into these compounds broadens our understanding of the biosynthetic pathways in the stevia plant and the remarkable chemical diversity it can produce. mdpi.com Each new glycoside discovered adds a piece to the puzzle of plant secondary metabolism.

Structure-Activity Relationships: By comparing the structures and sensory profiles of different steviol glycosides, researchers can better understand the relationship between the number and type of sugar units and the resulting sweetness and taste quality. mdpi.com For instance, some minor glycosides, like Rebaudioside D and M, have been found to have a cleaner, more sugar-like taste with less bitterness than the more abundant Rebaudioside A. mdpi.commsu.edu This knowledge is crucial for developing better-tasting natural sweeteners.

Potential for Novel Applications: The unique structures of minor steviol glycosides may confer other biological activities beyond sweetness. biochemjournal.com Research is ongoing to explore the potential therapeutic properties of various steviol glycosides, such as antihyperglycemic or anti-inflammatory effects, although studies on minor glycosides are still emerging. nih.govresearchgate.net

Biotechnological Production: The low natural abundance of many desirable minor steviol glycosides makes their direct extraction from the plant commercially challenging. mdpi.com Research into their structure and biosynthesis fuels efforts to produce these compounds in larger quantities through biotechnological methods, such as enzymatic glycosylation or microbial fermentation. mdpi.comnih.gov This could make these superior-tasting sweeteners more accessible and affordable.

Structure

2D Structure

Properties

IUPAC Name |

[5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H90O32/c1-19-12-55-10-6-26-53(3,8-5-9-54(26,4)52(76)87-50-44(85-46-38(72)34(68)28(62)20(2)77-46)42(32(66)24(16-60)81-50)83-47-39(73)35(69)29(63)21(13-57)78-47)27(55)7-11-56(19,18-55)88-51-45(86-49-41(75)37(71)31(65)23(15-59)80-49)43(33(67)25(17-61)82-51)84-48-40(74)36(70)30(64)22(14-58)79-48/h20-51,57-75H,1,5-18H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEKAGBWNXIWSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C3(CCCC4(C3CCC56C4CCC(C5)(C(=C)C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H90O32 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Natural Abundance of Rebaudioside N P

Distribution within Stevia rebaudiana Bertoni Chemotypes

The composition and concentration of steviol (B1681142) glycosides can vary significantly among different Stevia rebaudiana cultivars, which are often referred to as chemotypes. Plant breeding and selection have led to the development of specific chemotypes that are rich in desirable, less bitter glycosides like Rebaudioside A. cdnsciencepub.com For instance, cultivars such as 'Morita' are known for their unique glycoside profiles. bibliotekanauki.pl

Factors Influencing Accumulation in Plant Tissues

The biosynthesis and accumulation of all steviol glycosides, including minor ones like Rebaudioside N, are influenced by a combination of genetic, environmental, and agricultural factors. These factors affect the entire steviol glycoside biosynthesis pathway, thereby altering the concentration of the final compounds in the leaf tissue. nih.govlm.lt

Genetic Factors: The genetic makeup of the Stevia plant is the primary determinant of its glycoside profile. cdnsciencepub.com The expression of specific UDP-glycosyltransferases (UGTs), the enzymes that catalyze the addition of sugar moieties to the steviol core, dictates the type and quantity of different steviol glycosides produced. dergipark.org.trplos.org

Environmental Factors:

Temperature: As an abiotic stress factor, temperature influences plant growth and the accumulation of secondary metabolites. igem.wiki

Agricultural Practices:

Harvesting Time: The concentration of glycosides in the leaves changes as the plant matures, with flowering being a key factor. medcraveonline.com Harvesting at the optimal phenological stage is crucial for maximizing the yield of desired glycosides. scielo.org.mx

Factors Influencing Major Steviol Glycoside Content

| Factor | Observation on Major Glycosides (Stevioside, Rebaudioside A) | Reference |

|---|---|---|

| Nitrogen (N) Fertilization | Low nitrogen content in leaves is correlated with an increase in total steviol glycoside (SVgly) content. | plos.org |

| Nutrient Substrate | Vermicompost as a nitrogen source yielded high concentrations of stevioside (B1681144) and rebaudioside A. | scielo.org.mx |

| Growing Location (Ecology) | Spatial variability (different growing locations) has a considerable effect on leaf yield and stevioside content. | nih.gov |

| Plant Density & Harvesting Time | Harvesting at the beginning of flowering is associated with higher levels of rebaudioside A and stevioside. | medcraveonline.com |

Presence in Commercial Stevia Leaf Extracts

Rebaudioside N has been identified in analyses of various commercial Stevia leaf extracts. unimi.itscielo.org.mx These extracts are complex mixtures, and their composition depends on the source material (plant cultivar) and the extraction and purification methods used. fao.org Regulatory standards for commercial extracts typically focus on the total steviol glycoside content and the relative amounts of the most abundant glycosides. researchgate.net

Analysis of Steviol Glycosides in Commercial Extracts

| Compound | Typical Abundance in Commercial Extracts | Reference |

|---|---|---|

| Rebaudioside A | Major component, often 20-70% of total glycosides, can be >95% in highly purified extracts. | fao.org |

| Stevioside | Major component, often 10-70% of total glycosides. | fao.org |

| Rebaudioside C | Minor component. | wikipedia.org |

| Rebaudioside N | Identified as a minor/trace component; quantitative data not typically reported. | unimi.itscielo.org.mx |

Structural Elucidation and Comprehensive Characterization of Rebaudioside N P

Determination of Glycosidic Linkages and Stereochemical Configuration

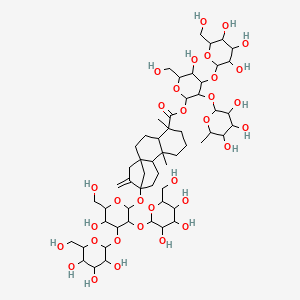

The precise arrangement and stereochemistry of the glycosidic bonds in Rebaudioside N(P) have been determined through extensive spectroscopic analysis. researchgate.netscirp.org The molecule consists of a steviol (B1681142) aglycone to which five β-D-glucosyl units and one α-L-rhamnosyl unit are attached. scirp.org A 2,3-disubstituted β-D-glucosyl unit is linked to the C-13 position of the steviol core via an ether linkage, while another 3-substituted β-D-glucosyl unit is attached at the C-19 position through an ester linkage. scirp.org An additional α-L-rhamnosyl unit is attached at the C-2′ position of one of the sugar moieties. scirp.org

NMR spectroscopy has been instrumental in the complete proton and carbon spectral assignments of Rebaudioside N(P). researchgate.netscirp.org These assignments were achieved through a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments. researchgate.netscirp.org

The ¹H and ¹³C NMR spectra of Rebaudioside N(P) were recorded in deuterated pyridine (B92270) (C₅D₅N). researchgate.netscirp.org The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). scirp.org The ¹H NMR spectrum showed characteristic signals for an ent-kaurane diterpenoid skeleton, including two methyl singlets, two olefinic protons of an exocyclic double bond, and several methylene (B1212753) and methine protons. scirp.orgnih.gov The ¹³C NMR spectrum confirmed the presence of the diterpene core and the attached sugar units. researchgate.netscirp.org

Table 1: ¹H and ¹³C NMR Spectral Data for Rebaudioside N (1) in C₅D₅N researchgate.net

| Position | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 1' | 6.22 d (8.4) | 94.1 |

| 2' | 4.55 m | 81.1 |

| 3' | 4.34 m | 88.8 |

| 4' | 4.28 m | 70.4 |

| 5' | 3.91 m | 78.2 |

| 6' | 4.12 m, 4.34 m | 62.7 |

| 1'' | 5.03 d (7.8) | 98.3 |

| 2'' | 4.42 m | 79.0 |

| 3'' | 4.36 m | 87.2 |

| 4'' | 4.14 m | 69.7 |

| 5'' | 3.62 m | 77.8 |

| 6'' | 4.14 m, 4.36 m | 62.9 |

| 1''' | 5.58 d (7.8) | 105.2 |

| 2''' | 4.16 m | 76.8 |

| 3''' | 4.32 m | 78.6 |

2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), were crucial for establishing the connectivity between protons and carbons and for sequencing the sugar units. researchgate.netscirp.org

The COSY spectrum revealed the proton-proton coupling network within the steviol core and the individual sugar rings. scirp.org Key HMBC correlations were instrumental in determining the glycosidic linkages. scirp.org For instance, a correlation between the anomeric proton of a sugar and a carbon of the adjacent sugar or the aglycone confirmed the attachment point. scirp.org Specifically, the downfield shift of C-2' in one of the glucose units indicated the attachment of the α-L-rhamnosyl moiety at this position. scirp.org This was further confirmed by key HMBC correlations between H-2' and C-1''''' (the anomeric carbon of rhamnose) and between H-1''''' and C-2'. scirp.org

Mass spectrometry provided vital information regarding the molecular weight and the fragmentation pattern of Rebaudioside N(P), which helped to confirm the sequence of the sugar units. researchgate.netscirp.org

High-resolution mass spectrometry was used to determine the exact molecular formula of Rebaudioside N(P). scirp.orgnih.gov The positive ion ESI-TOF mass spectrum showed a [M+Na]⁺ ion, which allowed for the deduction of the molecular formula. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for analyzing steviol glycosides. nih.govacs.org The fragmentation pattern in the MS/MS spectrum provides information about the arrangement of the sugar units. nih.govacs.org For Rebaudioside N, a characteristic fragmentation involves the loss of sugar residues from both the C-13 and C-19 positions. nih.gov In the MS/MS spectrum of the deprotonated molecule [M-H]⁻, a major product ion peak is observed at m/z 803.4, which corresponds to the elimination of two glucose units and one rhamnose unit. nih.gov It is generally observed that the dissociation of the ester-linked sugar at C-19 occurs before the ether-bound sugar at C-13. unimi.it

High-Resolution Mass Spectrometry (HRMS)

Hydrolysis Studies for Aglycone and Sugar Moiety Identification

To decipher the structure of Rebaudioside N, hydrolysis studies are instrumental in breaking down the molecule into its fundamental components: a central aglycone and multiple sugar units. scirp.orgresearchgate.net Both acid-catalyzed and enzymatic hydrolysis methods have been employed for this purpose.

Acid-catalyzed hydrolysis of Rebaudioside N involves refluxing the compound with a dilute acid, such as 5% sulfuric acid (H₂SO₄). scirp.orgscirp.org This process cleaves the glycosidic bonds that link the sugar moieties to each other and to the aglycone. Following hydrolysis, the resulting mixture is neutralized and separated into aqueous and organic fractions. The aqueous phase contains the liberated sugars, which have been identified as D-glucose and L-rhamnose through comparative analysis with standard sugars using thin-layer chromatography (TLC). scirp.org

Enzymatic hydrolysis offers a more targeted approach to cleaving specific glycosidic linkages. For Rebaudioside N, crude pectinase (B1165727) from Aspergillus niger has been used. scirp.org This enzymatic reaction, carried out in a sodium acetate (B1210297) buffer at a controlled pH and temperature, results in the precipitation of the aglycone. scirp.orgcabidigitallibrary.org The isolated aglycone was identified as steviol. scirp.org This method is valued for its specificity, which can help in determining the sequence and linkage of the sugar units. google.com

Acid-Catalyzed Hydrolysis

Aglycone and Sugar Moiety Analysis

The products obtained from hydrolysis are further analyzed to confirm their identities and stereochemistry.

The aglycone portion of Rebaudioside N, obtained from enzymatic hydrolysis, was identified as steviol. scirp.org This identification was confirmed by comparing its ¹H NMR spectral data and its migration on a co-TLC plate with an authentic steviol standard. scirp.org Steviol is a diterpene with an ent-kaurane skeleton, which forms the core of all steviol glycosides. nih.gov

The sugar units released during acid hydrolysis were identified as D-glucose and L-rhamnose. scirp.org This identification was achieved by comparing their chromatographic behavior (TLC) against known standards. scirp.org The complete structural elucidation of Rebaudioside N, using techniques like 1D and 2D NMR spectroscopy, revealed the presence of five β-D-glucosyl units and one α-L-rhamnosyl unit. scirp.orgresearchgate.net

Identification of Steviol Aglycone Structure

Comparative Structural Analysis with Other Steviol Glycosides (e.g., Rebaudioside M, Rebaudioside A)

The structure of Rebaudioside N is closely related to other steviol glycosides, such as Rebaudioside M and Rebaudioside A. scirp.org A detailed comparison of their ¹H and ¹³C NMR spectral data reveals both similarities and key differences. scirp.org

Rebaudioside N, like Rebaudioside M, has a complex arrangement of six sugar units attached to the steviol core. scirp.orgnih.gov In contrast, Rebaudioside A has four sugar units. researchgate.net The key structural feature of Rebaudioside N is the presence of a 2,3-disubstituted β-D-glucosyl unit at the C-13 position of the steviol core and a 3-substituted β-D-glucosyl unit at the C-19 position. scirp.org An additional α-L-rhamnosyl unit is attached at the C-2' position of the glucosyl unit at C-19. scirp.org This specific arrangement of sugar moieties distinguishes Rebaudioside N from other steviol glycosides and influences its properties.

Biosynthesis Pathways and Metabolic Engineering of Rebaudioside N P

Diterpenoid Biosynthesis Precursors and Core Pathway Enzymes in Stevia rebaudiana

The synthesis of all steviol (B1681142) glycosides, including Rebaudioside N(P), originates from the diterpenoid biosynthesis pathway, which produces the fundamental tetracyclic diterpenoid skeleton. agriculturejournals.cz This pathway is initiated in the plastids of plant cells. nih.govwikipedia.org

Ent-Kaurene (B36324) Pathway Enzymes (e.g., CPS, KS, KO, KAH)

The formation of the diterpenoid core, ent-kaurene, is a critical phase in steviol glycoside biosynthesis and is catalyzed by a series of specific enzymes. scispace.com The pathway begins with geranylgeranyl pyrophosphate (GGPP), which is converted to ent-copalyl diphosphate (B83284) (CDP) by the enzyme ent-copalyl diphosphate synthase (CPS). nih.govmdpi.com Subsequently, ent-kaurene synthase (KS) catalyzes the conversion of CDP to ent-kaurene. nih.govmdpi.com

Following its synthesis, ent-kaurene is transported to the endoplasmic reticulum. nih.gov There, it undergoes oxidation by ent-kaurene oxidase (KO), a P450 monooxygenase, to form ent-kaurenoic acid. agriculturejournals.cznih.gov This molecule serves as a crucial branch point, as it is a precursor for both steviol glycosides and gibberellins. agriculturejournals.czmdpi.com The commitment to the steviol glycoside pathway is marked by the hydroxylation of ent-kaurenoic acid at the C13 position by ent-kaurenoic acid 13-hydroxylase (KAH), which produces steviol. agriculturejournals.czmdpi.com

Table 1: Key Enzymes in the Ent-Kaurene Biosynthesis Pathway

| Enzyme | Abbreviation | Function | Cellular Location |

| ent-Copalyl diphosphate synthase | CPS | Catalyzes the conversion of GGPP to ent-copalyl diphosphate. nih.gov | Plastid |

| ent-Kaurene synthase | KS | Catalyzes the cyclization of ent-copalyl diphosphate to ent-kaurene. nih.gov | Plastid |

| ent-Kaurene oxidase | KO | Oxidizes ent-kaurene to ent-kaurenoic acid. nih.gov | Endoplasmic Reticulum |

| ent-Kaurenoic acid 13-hydroxylase | KAH | Hydroxylates ent-kaurenoic acid to form steviol. agriculturejournals.cz | Endoplasmic Reticulum |

Geranylgeranyl Pyrophosphate (GGPP) and Isopentenyl Diphosphate (IPP) Metabolic Routes

The universal precursor for all terpenoids, including steviol glycosides, is geranylgeranyl pyrophosphate (GGPP). nih.gov The synthesis of GGPP begins with the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govmdpi.com In plants like Stevia, these precursors are primarily synthesized through the methylerythritol 4-phosphate (MEP) pathway, which occurs in the plastids. nih.govmdpi.com The MEP pathway utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate as initial substrates. wikipedia.orgatamanchemicals.com

GGPP is then formed through the condensation of three molecules of IPP with one molecule of DMAPP. mdpi.com This C20 compound is the direct substrate for the diterpene cyclases that initiate the formation of the ent-kaurene skeleton. mdpi.comdergipark.org.tr

Glycosylation Stages and Associated UDP-Glycosyltransferases (UGTs)

The vast diversity of steviol glycosides arises from the subsequent glycosylation of the steviol aglycone. This process is carried out in the cytoplasm and involves a series of UDP-dependent glycosyltransferases (UGTs). wikipedia.orgdergipark.org.tr These enzymes transfer sugar moieties, typically glucose, from an activated sugar donor like UDP-glucose to the steviol backbone or to already attached sugar residues. rug.nl

Identification and Characterization of Specific UGTs Catalyzing Rebaudioside N(P) Formation

The biosynthesis of highly glycosylated steviol glycosides such as Rebaudioside N(P) involves a sequence of glycosylation steps catalyzed by specific UGTs. While the complete pathway to Rebaudioside N(P) is still under investigation, knowledge of the synthesis of related compounds like Rebaudioside A, D, and M provides significant insights. The synthesis of Rebaudioside A from stevioside (B1681144) is catalyzed by UGT76G1. osti.govvirginia.edu Further glycosylation steps to produce more complex molecules like Rebaudioside D and M are known to involve additional UGTs. nih.govgoogle.com The formation of Rebaudioside N(P) would require a specific set of UGTs capable of adding glucose, rhamnose, or xylose at particular positions on the steviol core or its glycosylated intermediates. google.comgoogle.com The production of Rebaudioside D4, a related compound, has been shown to involve specific UGTs that can convert Rebaudioside E. google.com It is hypothesized that a similar enzymatic cascade is responsible for the synthesis of Rebaudioside N(P).

Role of UGTs in Sugar Attachment Specificity and Sequence

The structure of the final steviol glycoside is determined by the regio- and stereo-specificity of the UGTs involved. rsc.orgnih.gov Each UGT has a specific function, catalyzing the addition of a sugar molecule to a particular hydroxyl group on the steviol aglycone or an existing sugar chain. osti.gov For example, UGT85C2 initiates glycosylation by attaching a glucose molecule to the C13 hydroxyl group of steviol to form steviolmonoside. osti.gov Another key enzyme, UGT74G1, glycosylates the C19 carboxyl group. osti.govplos.org The branched sugar chains found in many rebaudiosides are the result of UGTs like UGT76G1, which adds a glucose to an existing sugar molecule rather than directly to the steviol core. osti.govvirginia.edu The precise sequence of these enzymatic reactions is crucial for building the complex glycosidic structures of compounds like Rebaudioside N(P). The order of glycosylation dictates the final product, and the expression levels of different UGTs can influence the relative abundance of various steviol glycosides in the plant. rsc.orgnih.gov

Table 2: Characterized UGTs in Steviol Glycoside Biosynthesis

| Enzyme | Function | Substrate(s) | Product(s) |

| UGT85C2 | Adds glucose to the C13-OH of steviol. osti.gov | Steviol | Steviolmonoside |

| UGT74G1 | Adds glucose to the C19-COOH of steviolbioside. rug.nl | Steviolbioside | Stevioside |

| UGT76G1 | Adds glucose to the C13-O-glucose of stevioside. osti.gov | Stevioside | Rebaudioside A |

Uncharacterized Rhamnosyl- and Xylosyltransferases in Steviol Glycoside Pathways

While several glucosyltransferases involved in steviol glycoside synthesis have been identified and characterized, the enzymes responsible for adding other sugar types, such as rhamnose and xylose, are not yet fully understood. nih.gov The presence of steviol glycosides containing these sugars, such as Dulcoside A (containing rhamnose) and Rebaudioside C, indicates the existence of specific rhamnosyl- and xylosyltransferases in Stevia rebaudiana. nih.gov The identification and characterization of these currently uncharacterized UGTs are essential for a complete understanding of the biosynthetic network and for the potential metabolic engineering of novel steviol glycosides, including those with unique sugar combinations like Rebaudioside N(P). nih.govgoogle.com Research into the broad substrate specificity of plant UGTs suggests that enzymes capable of transferring various sugars exist and could be harnessed for synthetic biology applications. rsc.orgresearchgate.net

Regulation of Rebaudioside N(P) Biosynthesis at Transcriptional and Enzymatic Levels

The biosynthesis of steviol glycosides (SGs) is a complex, multi-step process that is tightly regulated at both the transcriptional and enzymatic levels. While the specific regulatory network for Rebaudioside N is not yet fully detailed, the general principles governing the entire SG pathway provide a strong framework for understanding its formation.

The pathway originates from the methylerythritol 4-phosphate (MEP) pathway in the plastids, which produces the common diterpenoid precursor, ent-kaurenoic acid. plos.org This precursor is then shared with the gibberellin biosynthesis pathway, making the branch point a critical regulatory node. plos.org The commitment to SG synthesis is catalyzed by ent-kaurenoic acid 13-hydroxylase (KA13H), which converts ent-kaurenoic acid to steviol. plos.org Subsequent glycosylation steps, catalyzed by a series of UDP-dependent glycosyltransferases (UGTs), occur in the cytosol and lead to the diverse array of SGs, including Reb N. pnas.orggoogle.com

Transcriptional Regulation: The expression of genes encoding the biosynthetic enzymes is a key control point. Several families of transcription factors (TFs) are implicated in regulating the SG pathway. Studies have shown that TFs from the WRKY and MYB families can modulate the expression of key enzyme-encoding genes like GGPPS (geranylgeranyl diphosphate synthase) and CPS (copalyl diphosphate synthase). mdpi.comnih.gov

Environmental and developmental cues also play a significant role. For instance, nitrogen availability has been shown to influence SG accumulation. Nitrogen deficiency can lead to increased SG content by shifting the carbon metabolic flux and inducing the expression of certain transcription factors. nih.gov Conversely, some studies suggest that nitrate (B79036) (NO₃⁻) nutrition, as opposed to ammonium (B1175870) (NH₄⁺), can promote SG synthesis through a proposed NO₃⁻-MYB/WRKY-GGPPS/CPS signaling module. mdpi.comnih.gov Elicitors such as methyl jasmonate (MeJa) and spermidine (B129725) (SPD) have also been found to up-regulate the transcription of genes involved in SG biosynthesis. dergipark.org.tr While these studies focus on major SGs like stevioside and Rebaudioside A, these regulatory systems likely exert control over the entire pathway, thereby influencing the production of minor glycosides like Reb N.

Enzymatic Regulation: The final structure and diversity of steviol glycosides are determined by the activity and specificity of UGTs. These enzymes sequentially add glucose moieties from UDP-glucose to the steviol backbone. google.com The core glycosylations are typically performed by UGT85C2 (forming steviolmonoside), an unconfirmed UGT (forming steviolbioside), UGT74G1 (forming stevioside), and UGT76G1 (forming Rebaudioside A). pnas.org The formation of more complex, minor glycosides like Reb N involves further glycosylation steps catalyzed by additional UGTs, which may have poor substrate specificity, leading to a mixture of products. nih.gov The identification of the specific UGTs responsible for the final glycosylation steps leading to Reb N is an active area of research. The biosynthesis of Reb N was observed in an engineered yeast strain expressing a combination of UGTs, including UGT91D2 and a mutant UGT76G1, suggesting a complex interplay of these enzymes in its formation, although the precise pathway remains to be elucidated. nih.gov

Metabolic Engineering Strategies for Enhanced Production in Heterologous Systems

The low abundance of Reb N in Stevia leaves makes extraction economically challenging. cirs-group.com Metabolic engineering of microbial hosts offers a promising alternative for sustainable and scalable production. researchgate.net This involves reconstructing the SG biosynthesis pathway in a suitable microorganism and optimizing it for high-yield production.

Several microbial species have been successfully engineered for the production of various steviol glycosides, demonstrating the feasibility of this approach for Reb N. google.com The choice of host depends on factors such as its genetic tractability, tolerance to metabolic burdens, and its ability to express complex eukaryotic enzymes like cytochrome P450s, which are part of the steviol synthesis pathway.

Saccharomyces cerevisiae : The baker's yeast S. cerevisiae is a well-established host for metabolic engineering due to its GRAS (Generally Recognized as Safe) status and its superior ability to express plant-derived cytochrome P450 enzymes compared to prokaryotic hosts. nih.gov Researchers have successfully engineered S. cerevisiae for the de novo production of various rebaudiosides, including Reb A, D, and M. nih.govnih.gov Notably, one study reported the unexpected de novo biosynthesis of Reb N in an engineered S. cerevisiae strain developed for rebaudioside production. nih.gov This finding confirms that yeast can serve as a viable platform for producing Reb N, paving the way for future optimization efforts. nih.gov

Escherichia coli : E. coli is another popular host due to its rapid growth and well-understood genetics. It has been engineered to produce steviol glycosides like Reb A, D, M, and I. google.comigem.wiki While expressing plant P450s can be challenging, strategies have been developed to overcome this limitation. google.com E. coli has also been used to produce UGT enzymes for the in vitro enzymatic conversion of stevia extracts into more desirable glycosides, a process that could be adapted for Reb N synthesis. fda.gov

Yarrowia lipolytica : This oleaginous yeast has been used for the fermentative production of Rebaudioside A. fao.org Its ability to produce high levels of precursors for terpenoid synthesis makes it an attractive host for producing steviol glycosides. A genetically modified strain of Y. lipolytica has been developed to express the Stevia rebaudiana metabolic pathway for commercial production. fao.orgfao.org

Komagataella phaffii (formerly Pichia pastoris): This methylotrophic yeast is known for its ability to achieve high cell densities and high levels of protein expression. It has been used to produce enzymes like glucosyltransferase and sucrose (B13894) synthase for the enzymatic modification of purified stevia leaf extracts. fao.org

Table 1: Examples of Microbial Hosts for Rebaudioside Production

| Microbial Host | Target Rebaudioside(s) | Key Features/Findings | Reference(s) |

|---|---|---|---|

| Saccharomyces cerevisiae | Reb A, D, M, N | GRAS status; efficient expression of P450s; de novo synthesis of Reb N achieved. | nih.gov |

| Escherichia coli | Reb A, D, M, I | Rapid growth; well-characterized genetics; used for both de novo synthesis and enzyme production for bioconversion. | google.comfda.gov |

| Yarrowia lipolytica | Rebaudioside A | Oleaginous yeast; high precursor supply; used for commercial fermentative production. | fao.org |

Achieving high titers of a specific, highly-glycosylated molecule like Reb N requires a multi-faceted optimization approach targeting both the availability of precursors and the efficiency of the glycosylation steps.

Optimization of Glycosylation Modules: The final glycosylation steps are often a bottleneck in the production of desired SGs. acs.org The UGTs responsible may have low catalytic efficiency or poor substrate specificity. nih.gov Protein engineering is a powerful tool to overcome these limitations. Structure-guided engineering of UGTs has been used to improve their activity and specificity for other rebaudiosides. For example, a single amino acid substitution (V155T) in UGT91D2 significantly enhanced the production of Reb D and Reb M in yeast by improving its affinity for the UDP-glucose donor. acs.org Similar strategies could be applied to identify and engineer the specific UGTs involved in Reb N synthesis to increase conversion efficiency and yield. Furthermore, coupling UGTs with a UDP-glucose recycling system, for example by co-expressing a sucrose synthase, can ensure a continuous supply of the activated sugar donor and drive the reaction towards the desired product. tandfonline.com

Isolation and Purification Methodologies for Rebaudioside N P

Extraction Techniques from Plant Biomass

The initial step in isolating Rebaudioside N involves its extraction from dried and powdered Stevia leaves. The selection of an appropriate extraction method is critical for maximizing the yield of total steviol (B1681142) glycosides, which includes the target minor glycoside.

Conventional solid-liquid extraction using various solvents is a foundational method for obtaining steviol glycosides from Stevia leaves. The polarity of the solvent is a key factor, as steviol glycosides are polar molecules. Commonly used solvents include methanol (B129727), ethanol (B145695), and water, or their aqueous mixtures. ijpsonline.com

Research optimizing solvent extraction for the major glycosides provides insight into the conditions also suitable for Rebaudioside N. Studies have shown that polar organic solvents containing a hydroxyl group, specifically methanol and ethanol, generally provide higher extraction yields compared to water alone or non-polar solvents. umk.edu.my Methanol is often cited as the most effective solvent due to its polarity and low boiling point (65°C), which facilitates its subsequent removal from the extract. ijpsonline.com The extraction efficiency is typically optimized by adjusting parameters such as temperature, extraction time, and the ratio of solvent to plant material. For instance, one study determined that an extraction duration of 1.5 hours was sufficient to achieve maximum yield, with no significant increase observed with longer times. umk.edu.my Another procedure involves extracting ground leaves with 70% (w/w) ethanol by shaking for 30 minutes in a 70°C water bath. nih.gov

Table 1: Comparison of Conventional Solvents for Steviol Glycoside Extraction This table summarizes general findings for major steviol glycosides, which are indicative of the conditions required for minor glycosides like Rebaudioside N.

| Solvent | Relative Yield | Key Findings | References |

|---|---|---|---|

| Methanol | High | Often considered the best solvent for high extract and component yield due to its polarity and ease of removal. | ijpsonline.comumk.edu.myresearchgate.net |

| Ethanol | High | A viable alternative to methanol, considered environmentally benign and safer for human health. Often used as an aqueous mixture (e.g., 70%). | umk.edu.mynih.gov |

| Water | Moderate | Effective, particularly hot water, but generally results in lower yields of glycosides compared to alcohols. Rebaudioside A's higher solubility in water than stevioside (B1681144) is noted. | umk.edu.mycore.ac.uk |

| Aqueous Mixtures (e.g., Methanol:Water 80:20) | Very High | Binary mixtures can enhance polarity and improve the extraction of glycosides. | core.ac.ukjetir.org |

To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, advanced "green" extraction techniques have been developed. nih.gov These methods are generally applicable to the entire suite of steviol glycosides, including Rebaudioside N.

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant matrix, causing cell wall rupture and enhancing the release of phytochemicals. jetir.org Studies have shown that MAE can significantly reduce extraction time and improve yields compared to conventional techniques. researchgate.net For example, an optimized MAE procedure at 80 W for just 1 minute at 50°C yielded significantly more stevioside and rebaudioside-A than conventional methods that take hours. core.ac.ukresearchgate.net

Ultrasound-Assisted Extraction (UAE) employs acoustic cavitation to disrupt plant cell walls, facilitating solvent penetration and mass transfer. jetir.org UAE has been shown to increase extract yield by 1.5-fold at lower temperatures (e.g., 68°C) and in shorter times (e.g., 32 minutes) compared to standard methods. jetir.org The efficiency of UAE is influenced by parameters such as temperature, ultrasonic power, and extraction duration. jetir.orgnih.gov

Enzyme-Assisted Extraction (EAE) uses enzymes to break down the plant cell wall components, such as cellulose (B213188) and pectin, thereby improving the release of intracellular compounds. This method is noted as an advanced technology for extracting valuable compounds from plant biomass. nih.gov

Supercritical Fluid Extraction (SFE) typically uses carbon dioxide (CO2) as a solvent. While SFE with pure CO2 is effective for non-polar compounds, its application for polar steviol glycosides requires the use of a polar co-solvent, such as water. core.ac.uk

Table 2: Comparison of Advanced vs. Conventional Extraction for Steviol Glycosides

| Extraction Method | Typical Time | Relative Yield (Example) | Key Advantages | References |

|---|---|---|---|---|

| Conventional (Cold Maceration) | 12 hours | Stevioside: 6.54%; Rebaudioside A: 1.20% | Simple setup | core.ac.uk |

| Ultrasound-Assisted (UAE) | 30 minutes | Stevioside: 4.20%; Rebaudioside A: 1.98% | Reduced time, lower temperature | core.ac.ukjetir.org |

| Microwave-Assisted (MAE) | 1 minute | Stevioside: 8.64%; Rebaudioside A: 2.34% | Extremely rapid, high efficiency, less solvent | core.ac.ukresearchgate.net |

Conventional Solvent Extraction Optimization (e.g., Methanol, Ethanol, Water)

Chromatographic Separation Approaches

Following extraction, the crude mixture of steviol glycosides must undergo purification. Due to the structural similarity of the various glycosides, chromatographic techniques are essential for their separation and the isolation of minor components like Rebaudioside N.

Preparative HPLC is a high-resolution technique used to isolate pure compounds from a complex mixture and is indispensable for obtaining pure Rebaudioside N. The choice of stationary and mobile phases is critical for achieving separation.

While reversed-phase (RP) columns like C18 are common, they can present challenges for separating highly polar glycosides. Some RP-C18 methods show co-elution of certain compounds, for instance, Rebaudioside D and Rebaudioside N. scielo.br To overcome this, Hydrophilic Interaction Chromatography (HILIC) has emerged as a powerful alternative. akjournals.com HILIC provides better resolution for polar compounds and uses a mobile phase typically consisting of a high concentration of an organic solvent, like acetonitrile (B52724), with a small amount of water. akjournals.comresearchgate.net The separation can be scaled up from an analytical column to a preparative column by optimizing the mobile phase composition and flow rate. akjournals.comresearchgate.net For example, a mobile phase of 83% acetonitrile in water has been used effectively in preparative HILIC for separating major steviol glycosides. akjournals.com Furthermore, advanced column hardware, such as those with MaxPeak High Performance Surfaces, can minimize analyte-surface interactions, leading to improved peak shapes and higher resolution for all steviol glycosides, including a distinct peak for Rebaudioside N.

Before the final purification by preparative HPLC, column chromatography is often employed for initial fractionation and enrichment of the steviol glycosides from the crude extract.

Adsorption Resins: Macroporous polymeric adsorbent resins are widely used to clean up the initial extract. researchgate.netgoogle.com In this process, the aqueous extract is passed through a column packed with the resin. The steviol glycosides are adsorbed onto the resin, while more polar impurities like salts and sugars pass through. The adsorbed glycosides are then eluted using a solvent of increasing strength, typically a gradient of aqueous ethanol. google.com This step effectively concentrates the glycoside fraction and removes many non-glycosidic impurities.

Hydrophilic Interaction Chromatography (HILIC): HILIC can also be applied in a low-pressure column format for preparative separation. One study demonstrated the use of a strongly basic anion-exchange resin (IRA458-OH) operating in HILIC mode. oup.com The retention of steviol glycosides was achieved using a high concentration of acetone (B3395972) in the mobile phase, with separation based on surface adsorption. This method proved effective for purifying Rebaudioside A to a high degree, indicating its applicability for separating other closely related glycosides. oup.com

Table 3: Column Chromatography Resins for Steviol Glycoside Purification

| Resin Type | Principle | Application | Elution Solvent Example | References |

|---|---|---|---|---|

| Macroporous Adsorption Resin (e.g., AB-8) | Adsorption/Desorption | Initial clean-up and enrichment of total steviol glycosides from crude extract. | Gradient of aqueous Ethanol. | researchgate.netgoogle.com |

| Ion-Exchange Resin | Ion Exchange | Separation of glycosides from ionic impurities. | Acidic or alkaline solvents. | google.com |

| Anion Resin in HILIC mode (e.g., IRA458-OH) | Hydrophilic Interaction | Preparative separation of individual glycosides. | Acetone-water solution (e.g., 91% acetone). | oup.com |

| Silica Gel | Normal-Phase Adsorption | Fractionation of glycoside mixtures. | Ethyl acetate (B1210297):Methanol:Water mixtures. | scielo.brnih.gov |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively throughout the isolation process. Its primary roles are to monitor the progress of column chromatography fractionation and to assess the purity of the isolated compounds. google.com

Researchers can quickly analyze multiple fractions from a column by spotting them on a TLC plate and developing it in an appropriate mobile phase. For steviol glycosides, typical mobile phases include mixtures like chloroform:methanol:water (e.g., 65:30:10) or ethyl acetate:methanol:formic acid. ijpsonline.comnih.gov After development, the spots are visualized, often by spraying with a reagent like 10% aqueous sulfuric acid or 2-naphthol (B1666908) and heating. ijpsonline.comscirp.org The Rf (retention factor) value helps in identifying compounds by comparing them to a known standard. TLC was notably used to identify the D-glucose and L-rhamnose sugars produced from the acid hydrolysis of Rebaudioside N. scirp.org However, it is noted that very polar glycosides, including Rebaudioside N, may exhibit poor migration in some TLC systems, which must be considered when selecting a mobile phase. nih.gov

Column Chromatography Applications (e.g., Adsorption Resins, Hydrophilic Interaction Chromatography (HILIC))

Non-Chromatographic Purification Strategies

The purification of Rebaudioside N (P) from crude Stevia rebaudiana extracts or biotransformation broths involves a multi-step process designed to remove a wide array of impurities. While chromatography is a powerful tool for separation, non-chromatographic methods are essential for initial clarification, impurity removal, and concentration, forming the backbone of an industrially viable purification scheme. These strategies are often used in sequence to progressively increase the purity of the target glycoside.

Crystallization and Recrystallization Techniques (e.g., Solvent/Antisolvent)

Crystallization is a critical non-chromatographic method for achieving high-purity Rebaudioside N. This technique separates steviol glycosides based on differences in their solubility in specific solvent systems. The process is typically applied after initial purification steps have removed the bulk of non-glycoside impurities.

Commonly used solvents for steviol glycosides include aqueous ethanol and aqueous methanol. google.comfao.org Lower alcohols like methanol, ethanol, and propanol, as well as acetone, can serve as antisolvents. google.com The process parameters, such as the ratio of solvent to antisolvent, temperature, cooling rate, and agitation speed, are carefully controlled to influence crystal size, shape, and purity. google.com Multiple recrystallization steps may be performed to achieve the desired high-purity product, often exceeding 95%. ijpsonline.com While many published methods focus on Rebaudioside A, the principles are directly applicable to other steviol glycosides, including Rebaudioside N. dntb.gov.uaunifiedpatents.com

Table 1: Solvent/Antisolvent Systems in Steviol Glycoside Crystallization

| Solvent System | Antisolvent | Target Glycoside(s) | Key Findings & Observations |

|---|---|---|---|

| Aqueous Ethanol (e.g., 70-95%) | Ethanol (as antisolvent by concentration) / Water (as solvent) | Rebaudioside A | A common system where cooling a saturated aqueous ethanol solution induces crystallization. Purity can reach >99%. google.comgoogle.com |

| Methanol | Water | Stevioside, Rebaudioside A | Repeated crystallization with methanol can yield almost pure stevioside (95%), while the mother liquor can be further processed to obtain high-purity Rebaudioside A. ijpsonline.com |

| Ethanol-Water Mixtures | Not specified (cooling crystallization) | Stevioside, Rebaudioside A | Solubility is highly dependent on both temperature and the ethanol-to-water ratio. This relationship is key to designing effective crystallization processes. iseki-food-ejournal.com |

Membrane Filtration (e.g., Microfiltration, Ultrafiltration, Nanofiltration)

Membrane filtration is a pressure-driven physical separation process that uses specialized porous membranes to separate molecules based on size and molecular weight. It is a cornerstone of modern steviol glycoside purification, offering an efficient, chemical-free method for clarification and concentration. scirp.orgsteviashantanu.com The process is typically conducted in a sequence of stages, from larger to smaller pore sizes.

Microfiltration (MF): This is often the first membrane step, used as a pretreatment to clarify the initial crude extract. steviashantanu.comcanada.ca MF membranes, with pore sizes typically ranging from 0.1 to 10 µm, effectively remove suspended solids, fine particles, cellular debris, and some microorganisms. steviashantanu.comwur.nl This step is crucial for preventing the fouling of downstream, more sensitive membranes. canada.ca

Ultrafiltration (UF): Following microfiltration, the clarified extract is passed through a UF membrane (Molecular Weight Cut-Off (MWCO) of 1,000-100,000 Da). steviashantanu.com This stage is designed to remove high-molecular-weight impurities such as proteins, polysaccharides (gums), and pigments, while allowing the smaller steviol glycosides, including Rebaudioside N, to pass through into the permeate. researchgate.netoup.com This significantly decolorizes and purifies the extract.

Nanofiltration (NF): The permeate from the ultrafiltration stage, which contains the desired steviol glycosides, is then processed using nanofiltration. NF membranes have a much smaller pore size (MWCO of 100-1,000 Da), which is capable of retaining the steviol glycosides (e.g., Rebaudioside A MW ≈ 967 Da) in the retentate. scirp.orgsteviashantanu.com Meanwhile, water, mineral salts, and very low molecular weight organic impurities pass through the membrane as permeate. canada.casteviashantanu.com This step simultaneously concentrates the steviol glycoside solution and removes additional impurities, improving the taste profile. canada.ca Operating NF at higher temperatures can enhance the removal of certain impurities. canada.ca

This multi-stage membrane process can achieve a significant recovery of over 90% of total steviol glycosides with substantially increased purity. researchgate.netoup.com

Table 2: Stages of Membrane Filtration for Steviol Glycoside Purification

| Filtration Stage | Typical MWCO / Pore Size | Purpose | Retained Components | Permeate Components |

|---|---|---|---|---|

| Microfiltration (MF) | 0.1 - 10 µm | Clarification / Pre-treatment | Suspended solids, cell debris, microorganisms. steviashantanu.com | Water, dissolved steviol glycosides, salts, pigments, proteins. wur.nl |

| Ultrafiltration (UF) | 1,000 - 100,000 Da | Removal of large macromolecules | Proteins, polysaccharides, pigments. researchgate.netoup.com | Water, steviol glycosides (including Reb N), mineral salts, low MW organics. oup.com |

| Nanofiltration (NF) | 100 - 1,000 Da | Concentration & de-salting | Steviol glycosides (including Reb N). scirp.orgsteviashantanu.com | Water, monovalent ions (salts), very low MW impurities. canada.ca |

Adsorption and Ion-Exchange Resins for Impurity Removal

The use of adsorption and ion-exchange resins is a fundamental technique for purifying stevia extracts. fao.org These methods exploit the chemical properties of different molecules in the extract to selectively remove impurities or capture the desired glycosides.

Ion-Exchange Resins: Crude stevia extracts contain various ionic impurities, such as mineral salts (K⁺, Ca²⁺, Mg²⁺) and charged organic molecules, which can interfere with subsequent purification steps and affect the final product's taste. bibliotekanauki.plseplite.com Ion-exchange chromatography is used to demineralize and decolorize the extract.

Cation-Exchange Resins: The extract is first passed through a strong acid cation-exchange resin column. This resin exchanges its H⁺ ions for cations like K⁺, Ca²⁺, and other positively charged impurities present in the solution. steviashantanu.combibliotekanauki.pl

Anion-Exchange Resins: Subsequently, the solution is treated with a weak or strong base anion-exchange resin. This resin removes anions, including phosphates, chlorides, and negatively charged color bodies and organic acids, by exchanging them for OH⁻ ions. steviashantanu.combibliotekanauki.plgoogle.com This two-step process effectively removes most inorganic salts and some colored impurities. scienceasia.org

Adsorption Resins: After deionization, the extract is typically passed through a column containing a macroporous adsorbent resin. fao.orgcnumekresin.com These are non-ionic, hydrophobic polymers with a large surface area. They work by adsorbing the relatively large, moderately polar steviol glycoside molecules onto their surface via hydrophobic interactions, while allowing the highly polar water and remaining water-soluble impurities to pass through. cnumekresin.com Once the resin is saturated with glycosides, it is washed with water to remove any remaining non-adsorbed impurities. The captured steviol glycosides are then eluted (released) from the resin using a solvent, typically ethanol or methanol. fao.orgsteviashantanu.com This step is highly effective for concentrating the total steviol glycoside fraction and separating it from sugars and other hydrophilic compounds.

Table 3: Resin-Based Purification in Steviol Glycoside Processing

| Resin Type | Primary Function | Mechanism of Action | Impurities Removed / Glycosides Captured |

|---|---|---|---|

| Strong Acid Cation Exchange | Demineralization / De-ashing | Exchanges H⁺ for cations in the extract. steviashantanu.combibliotekanauki.pl | Mineral salts (K⁺, Ca²⁺, Mg²⁺), cationic organic impurities, some cationic pigments. seplite.com |

| Strong/Weak Base Anion Exchange | Demineralization & Decolorization | Exchanges OH⁻ for anions in the extract. steviashantanu.combibliotekanauki.pl | Mineral anions, organic acids, anionic color bodies. google.comoup.com |

| Macroporous Adsorbent Resin | Glycoside Capture & Concentration | Adsorbs steviol glycosides via hydrophobic interactions. fao.orgcnumekresin.com | Captures Stevioside, Rebaudioside A, Rebaudioside N, and other glycosides. Water-soluble impurities (sugars, etc.) pass through. |

Electrocoagulation for Pigment and Impurity Clearance

Electrocoagulation is an electrochemical technique used for the initial clarification of crude aqueous stevia extracts. nih.gov It serves as an efficient and cost-effective alternative to chemical flocculation for removing pigments and other colloidal impurities. steviashantanu.comsteviashantanu.com

The process involves passing a direct electric current through the extract using sacrificial metal electrodes, typically made of aluminum or iron. bibliotekanauki.plnih.gov The electric current causes the anode to dissolve, releasing metal ions (e.g., Al³⁺) into the solution. These ions immediately hydrolyze to form a variety of monomeric and polymeric hydroxide (B78521) species, which act as coagulants. steviashantanu.com These coagulants destabilize and aggregate suspended and colloidal particles, including chlorophylls, carotenoids, tannins, and some proteins. bibliotekanauki.plsteviashantanu.com Simultaneously, electrolysis of water at the cathode produces hydrogen gas bubbles, which can help float the flocculated aggregates to the surface (electroflotation), facilitating their removal by skimming or filtration. nih.gov

Electrocoagulation has been shown to be highly effective in removing the green color from stevia extracts without significantly affecting the concentration of the desired steviol glycosides. nih.gov This pretreatment step reduces the load on subsequent purification stages like membrane filtration and resin chromatography. google.com

Process Optimization for Purity and Yield Enhancement

In the subsequent purification train, each step is carefully controlled. For membrane filtration, operating pressures and temperatures are adjusted to optimize flux rates and separation efficiency. scirp.orgcanada.ca For resin chromatography, factors like flow rate, pH of the extract, and the composition of the eluting solvent are critical for ensuring efficient capture and release of the glycosides. oup.com

Crystallization is a key step where optimization significantly impacts the final purity and yield. The ratio of the starting glycoside mixture to the solvent, the choice of antisolvent, the rate of cooling, and stirring conditions are all critical variables. google.comgoogle.com A process optimized for a high-purity Rebaudioside A might involve a specific mass-to-volume ratio of solids to an ethanol-water solvent, followed by controlled cooling to maximize crystal formation while minimizing losses in the mother liquor. google.com Similar principles are applied to isolate minor glycosides like Rebaudioside N.

Table 4: Key Parameters for Process Optimization in Rebaudioside N Purification

| Process Step | Key Parameters to Optimize | Impact on Purity & Yield |

|---|---|---|

| Extraction | Solvent type and concentration, temperature, time, solid-to-liquid ratio. unirioja.esumk.edu.my | Affects initial yield and impurity profile. Higher temperatures can increase yield but may also extract more unwanted compounds. umk.edu.my |

| Electrocoagulation | Current density, treatment time, electrode material, pH. bibliotekanauki.pl | Optimizing these improves pigment and colloid removal without degrading glycosides, increasing the efficiency of subsequent steps. |

| Membrane Filtration | Transmembrane pressure, temperature, membrane MWCO, diafiltration volume. scirp.orgcanada.ca | Affects flux, rejection of impurities/glycosides, and process time. Higher temperature in NF can improve impurity removal. canada.ca |

| Resin Adsorption/Elution | Flow rate, pH, resin type, eluting solvent composition and volume. oup.com | Determines the efficiency of glycoside capture from the extract and its subsequent recovery. Improper elution leads to low yield. |

| Crystallization | Solvent/antisolvent ratio, temperature profile (cooling rate), concentration, agitation. google.comgoogle.com | Directly controls the final purity and yield. Optimized conditions lead to selective crystallization of the target glycoside. |

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| Rebaudioside A |

| Rebaudioside N (P) |

| Stevioside |

| Steviol |

| Water |

| Ethanol |

| Methanol |

| Propanol |

| Acetone |

| Potassium Ions (K⁺) |

| Calcium Ions (Ca²⁺) |

| Magnesium Ions (Mg²⁺) |

| Aluminum Ions (Al³⁺) |

| Hydrogen Ions (H⁺) |

| Hydroxide Ions (OH⁻) |

| Phosphate (B84403) |

| Chloride |

| Chlorophyll |

| Carotenoids |

Analytical Quantification and Profiling of Rebaudioside N P

Chromatographic Methods for Quantitative Analysis

Chromatographic techniques are the cornerstone for the separation and quantification of individual steviol (B1681142) glycosides from complex mixtures, such as those found in Stevia rebaudiana extracts. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high performance liquid chromatography (UHPLC), are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

HPLC coupled with ultraviolet (UV) or diode-array detection (DAD) is a widely accepted and robust method for the routine analysis of steviol glycosides. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) recommends HPLC-UV for the determination of major and minor steviol glycosides. The steviol glycosides are typically detected at a wavelength of 210 nm. fao.orgijpsonline.comumk.edu.myscirp.org

The validation of analytical methods is essential to ensure reliable and reproducible results. Key validation parameters include sensitivity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery.

For a validated HPLC method for the determination of rebaudioside A and stevioside (B1681144), the following parameters were reported, which can be indicative of the performance expected for other steviol glycosides like Reb N:

| Validation Parameter | Result |

| Linearity (r²) | ≥0.99 scirp.org |

| Precision (RSD) | ≤6.27% scirp.org |

| Recovery | 92.29% - 104.49% scirp.org |

The limit of detection (LOD) and limit of quantification (LOQ) are critical for determining the sensitivity of a method. These are often established by analyzing the signal-to-noise ratio, typically with s/n = 3 for LOD and s/n = 10 for LOQ. postepyfitoterapii.pl

The separation of the structurally similar steviol glycosides presents a significant analytical challenge. The choice of stationary phase (column chemistry) and mobile phase composition is critical for achieving the necessary resolution.

Column Chemistry: While amino (NH2) columns have been traditionally used for separating steviol glycosides, reversed-phase C18 columns are now generally preferred due to their superior reproducibility and durability. scirp.org The use of C18 columns is a common feature in many reported HPLC methods for steviol glycoside analysis. fao.orgumk.edu.myscirp.org To further improve separation, especially for critical pairs of glycosides, advanced column technologies such as those incorporating MaxPeak High Performance Surfaces have been shown to provide higher chromatographic resolution and efficiency. For instance, a comparison between a standard XSelect HSS T3 column and an XSelect Premier HSS T3 column with MaxPeak technology demonstrated better resolution for 15 steviol glycosides, including the critical pair rebaudioside A and stevioside.

Mobile Phase Optimization: The mobile phase typically consists of a mixture of an aqueous component and an organic solvent, most commonly acetonitrile (B52724). fao.orgumk.edu.myscirp.orgscirp.org The aqueous phase is often acidified with formic acid, acetic acid, or a phosphate (B84403) buffer to improve peak shape and resolution. fao.orgnih.gov A common mobile phase composition is a gradient or isocratic mixture of acetonitrile and water (e.g., 32:68 v/v) with a sodium phosphate buffer at a low pH (e.g., 2.6). scirp.orgscirp.org The optimization of the mobile phase composition is crucial, as even slight changes can significantly impact the separation of these closely related compounds. For instance, different mobile phases have been explored to optimize the separation of various steviol glycosides, though ensuring the migration of highly polar ones like rebaudioside N remains a consideration. nih.gov

Method Development and Validation Parameters (e.g., Sensitivity, LOD, LOQ, Accuracy, Precision, Recovery)

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC is a more recent advancement that utilizes columns with smaller particle sizes (<2 µm), leading to significantly higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. UHPLC systems are increasingly being used for the analysis of complex stevia extracts. aidic.it The principles of column chemistry and mobile phase composition are similar to HPLC but are adapted for the higher pressures and faster flow rates of UHPLC.

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) offers higher selectivity and sensitivity than UV detection and provides structural information, making it a powerful tool for the identification and quantification of steviol glycosides, especially minor ones like Reb N.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for identifying and quantifying compounds in complex matrices. nih.govresearchgate.net Electrospray ionization (ESI) is a commonly used ionization source for steviol glycosides, typically operating in the negative ion mode. nih.govresearchgate.net

In an LC-MS analysis of a stevia leaf extract, Rebaudioside N was identified with a retention time of 28.6 minutes and a mass-to-charge ratio (m/z) of 1273.5. nih.gov Further structural confirmation can be achieved using tandem mass spectrometry (MS/MS). The fragmentation pattern of Reb N in an MS/MS experiment is characteristic; a major product ion peak at m/z 803.4 corresponds to the elimination of two glucose units and one rhamnose unit. researchgate.net This specific fragmentation allows for the unambiguous identification of Reb N even in the presence of other isomers. nih.govresearchgate.net

The following table summarizes the LC-MS data for the identification of Rebaudioside N:

| Compound | Retention Time (min) | [M-H]⁻ (m/z) | Key MS/MS Fragment (m/z) |

| Rebaudioside N | 28.6 nih.gov | 1273.5 nih.gov | 803.4 researchgate.net |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for the characterization of steviol glycosides like Rebaudioside N. researchgate.net This soft ionization technique is particularly well-suited for analyzing large, thermally labile molecules, as it allows for their ionization directly from a liquid solution into the gas phase with minimal fragmentation.

In the analysis of Rebaudioside N, ESI-MS is often coupled with liquid chromatography (LC) to separate it from other steviol glycosides present in an extract. nih.govresearchgate.net When analyzed, Rebaudioside N typically forms a protonated molecule, [M+H]⁺. High-resolution mass spectrometry can provide a highly accurate mass measurement of this ion. For instance, the ESI Time-of-Flight (TOF) mass spectrum of Rebaudioside N has shown an [M+H]⁺ ion at an m/z of 1275.5493. scirp.org This precise mass measurement is critical for confirming the elemental composition of the molecule. scirp.org

Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. researchgate.net By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is generated, which provides insights into the sequence and linkage of the sugar moieties attached to the steviol core. researchgate.netresearchgate.net While specific fragmentation data for Rebaudioside N is detailed in specialized research, the general fragmentation pattern for steviol glycosides involves the sequential loss of sugar units. researchgate.netresearchgate.net The specific transitions observed during these experiments can be used to develop highly selective and sensitive quantitative methods, such as multiple reaction monitoring (MRM), for the detection of Rebaudioside N in complex matrices. researchgate.net

| Parameter | Value | Technique |

| Molecular Ion | [M+H]⁺ | ESI-MS |

| m/z Value | 1275.5493 | ESI-TOF-MS |

Spectroscopic Techniques for Identification and Purity Assessment

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule, thereby aiding in its structural elucidation and purity assessment. scirp.org The IR spectrum of Rebaudioside N, like other steviol glycosides, displays characteristic absorption bands corresponding to its key structural features. scirp.orgscirp.org

The spectrum is typically acquired using a Fourier Transform Infrared (FT-IR) spectrometer, often with a Universal Attenuated Total Reflectance (UATR) accessory, which simplifies sample handling. scirp.orgscirp.org Key vibrational frequencies observed in the IR spectrum of steviol glycosides include:

Hydroxyl (-OH) stretching: A broad band typically in the region of 3400-3300 cm⁻¹, indicative of the numerous hydroxyl groups on the sugar moieties. scirp.orgscirp.org

Alkane (sp³-CH) stretching: Bands appearing around 2900-3000 cm⁻¹. scirp.orgscirp.org

Carbonyl (-C=O) stretching: A sharp peak around 1720-1740 cm⁻¹, corresponding to the carboxylic acid ester group. scirp.orgscirp.org

Alkene (-C=C-) stretching: A weaker band around 1650 cm⁻¹. scirp.orgscirp.org

Ether (-C-O-C-) stretching: Strong absorptions in the fingerprint region, typically between 1000 and 1200 cm⁻¹, arising from the glycosidic linkages. scirp.orgscirp.org

Alkene (-C=C-) bending: Vibrations observed around 800-900 cm⁻¹. scirp.orgscirp.org

While the IR spectra of different steviol glycosides are quite similar due to their shared core structure, subtle differences in the fingerprint region can sometimes be used for differentiation, especially when combined with other analytical data. scirp.orgnih.gov

| Functional Group | Characteristic Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | ~3400-3300 |

| Carbonyl (-C=O) | ~1720-1740 |

| Alkene (-C=C-) | ~1650 |

| Ether (-C-O-C-) | ~1000-1200 |

Advanced NMR Applications in Purity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of Rebaudioside N. scirp.orgoup.com Advanced one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the connectivity of atoms within the molecule. scirp.org

For purity determination, quantitative NMR (qNMR) has emerged as a powerful technique. nih.govresearchgate.netresearchgate.net Unlike chromatographic methods that rely on reference standards for each analyte, qNMR can determine the purity of a substance by comparing the integral of a specific resonance of the analyte to that of an internal standard of known purity and concentration. researchgate.net

In the context of Rebaudioside N, specific proton (¹H) and carbon-¹³ (¹³C) NMR signals can be used for its identification and quantification. The ¹H NMR spectrum of Rebaudioside N shows characteristic signals for the methyl groups of the ent-kaurane diterpenoid core, as well as anomeric protons of the various sugar units. scirp.orgresearchgate.net The chemical shifts and coupling constants of these signals are unique to the specific structure of Rebaudioside N. scirp.orgresearchgate.net

2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assigning all the proton and carbon signals and confirming the glycosylation pattern. scirp.org For instance, HMBC experiments can show long-range correlations between the anomeric protons of the sugar units and the carbons of the aglycone or other sugar residues, thus establishing the linkage points. scirp.org The purity of Rebaudioside N has been reported to be as high as 98.26% based on such analytical methods. targetmol.com

| NMR Experiment | Application in Rebaudioside N Analysis |

| ¹H NMR | Identification of characteristic protons (e.g., methyls, anomeric protons) and quantification (qNMR). scirp.orgnih.gov |

| ¹³C NMR | Identification of all carbon atoms in the structure. scirp.orgresearchgate.net |

| COSY | Establishes proton-proton couplings within the same spin system (e.g., within a sugar ring). scirp.org |

| HMQC/HSQC | Correlates directly bonded proton and carbon atoms. scirp.orggoogle.com |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons, crucial for determining glycosidic linkages. scirp.org |

Comparative Analytical Profiling of Steviol Glycoside Mixtures

The analysis of commercial Stevia extracts often involves the comparative profiling of a complex mixture of steviol glycosides. aidic.itnutrafoods.eu Analytical techniques must be capable of separating and quantifying individual glycosides, including minor components like Rebaudioside N, to ensure the quality and consistency of the product. nih.govchromatographyonline.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common methods for separating steviol glycosides. mdpi.comunimi.it These techniques are often coupled with various detectors, including UV-Vis, Evaporative Light Scattering (ELS), and Mass Spectrometry (MS). researchgate.netchromatographyonline.commdpi.com

Comparative profiling reveals the relative abundance of different steviol glycosides in an extract. For example, some extracts may be rich in Rebaudioside A, while others might have a higher concentration of Stevioside or other minor glycosides. nutrafoods.euacs.org The presence and concentration of Rebaudioside N can be determined and compared across different samples. This is important as the composition of the glycoside mixture can significantly impact the sensory properties of the final sweetener product. nutrafoods.eumdpi.com Ion mobility mass spectrometry has also been explored as a technique to screen and profile steviol glycosides, providing an additional dimension of separation based on the ion's size and shape (collision cross-section). waters.com

The development of comprehensive analytical methods allows for the detailed characterization of various Stevia extracts, facilitating the selection of extracts with desired glycoside profiles for specific applications. acs.org

Chemical and Enzymatic Synthesis of Rebaudioside N P and Its Analogues

De Novo Chemical Synthesis Approaches for Steviol (B1681142) Glycosides

A primary hurdle in the chemical synthesis of these molecules is the stereoselective formation of glycosidic bonds, particularly at the sterically hindered C-13 tertiary hydroxyl group of the steviol aglycone. nih.gov This step requires precise control and specialized techniques to achieve the desired stereochemistry. nih.govacs.org Researchers have explored various strategies, including the use of specific glycosyl donors and reaction conditions at low temperatures, to overcome these challenges. nih.gov However, the complexity and cost associated with these multi-step syntheses make them less viable for industrial-scale production compared to biotechnological methods. nih.govresearchgate.net The difficulty in achieving high yields and purity through purely chemical routes has spurred the development of more efficient enzymatic and chemo-enzymatic strategies. nih.gov

Enzymatic Bioconversion Strategies

Enzymatic methods offer a powerful alternative to chemical synthesis for producing rare steviol glycosides like Rebaudioside N. These strategies utilize the high regio- and stereoselectivity of enzymes to add sugar moieties to specific positions on the steviol backbone or on a precursor steviol glycoside. google.comscirp.org This bioconversion can be achieved through the use of specific glycosyltransferases or by employing transglycosylation reactions with other types of enzymes. researchgate.net

Uridine diphosphate (B83284) (UDP)-glycosyltransferases (UGTs) are key enzymes in the natural biosynthesis of steviol glycosides in the Stevia plant and are widely harnessed for in vitro and in vivo production. google.commdpi.com These enzymes catalyze the transfer of a glucose unit from an activated sugar donor, typically UDP-glucose, to an acceptor molecule, which can be steviol itself or another steviol glycoside. nih.govgoogle.com

The synthesis of complex glycosides like Reb N often involves a cascade of enzymatic reactions. For instance, a patented method describes the preparation of Reb N using Rebaudioside A or Rebaudioside J as a substrate. google.com In this process, a UGT or a recombinant cell expressing the enzyme catalyzes the addition of further glucose moieties to the substrate in the presence of a glycosyl donor to generate Reb N. google.com The biosynthesis pathway within engineered microorganisms often starts with the conversion of steviol to steviolmonoside, a key regulatory step catalyzed by the enzyme UGT85C2. nih.govmdpi.com Subsequent glycosylation steps are carried out by other UGTs, such as UGT74G1 and UGT76G1, to build up the complex sugar chains seen in molecules like Reb A, which can then serve as a precursor for even more complex glycosides. nih.govmdpi.com

| Enzyme(s) | Acceptor Substrate | Glycosyl Donor | Primary Product(s) | Source |

|---|---|---|---|---|

| UGT85C2 | Steviol | UDP-glucose | Steviolmonoside | nih.govmdpi.com |

| UGT74G1 | Steviolbioside | UDP-glucose | Stevioside (B1681144) | nih.govmdpi.com |

| UGT76G1 | Stevioside | UDP-glucose | Rebaudioside A | nih.govmdpi.com |

| UGT76G1, UGTSL2, StSUS1 | Stevioside | Sucrose (B13894) (regenerates UDP-glucose) | Rebaudioside D | researchgate.net |

| Proprietary UGT | Rebaudioside A / Rebaudioside J | UDP-glucose | Rebaudioside N | google.com |

| Proprietary UGT | Rebaudioside E | UDP-glucose | Rebaudioside D3 | scirp.org |

Transglycosylation is another effective enzymatic strategy for modifying steviol glycosides. This process involves the transfer of sugar units from a donor molecule, such as starch or cyclodextrins, to an acceptor steviol glycoside. researchgate.netmdpi.com Cyclodextrin glycosyltransferases (CGTases) are a class of enzymes frequently used for this purpose. researchgate.netscribd.comnih.gov These enzymes can add multiple glucose units to the existing sugar chains of steviol glycosides, thereby altering their structure and properties. mdpi.comnih.gov

Research has shown that CGTases from various microbial sources, including Bacillus firmus, Paenibacillus macerans, and Thermoanaerobacter sp., can effectively glucosylate substrates like stevioside and Rebaudioside A. researchgate.netmdpi.comresearchgate.net The reaction can lead to the addition of a significant number of glucose units, in some cases up to 11, to the steviol aglycone. mdpi.com For example, using a CGTase from Alkalihalobacillus oshimensis with soluble starch as the donor, high conversion rates of stevioside (86.1%) and Rebaudioside A (90.8%) into more complex glucosylated steviol glycosides have been achieved. nih.gov While these methods are powerful for creating complex mixtures of glycosylated products, achieving the specific synthesis of a single compound like Reb N can be challenging due to the multiple potential reaction pathways. acs.org

| Enzyme Source | Acceptor Substrate(s) | Glycosyl Donor | Key Findings | Source |

|---|---|---|---|---|

| Alkalihalobacillus oshimensis | Stevioside, Rebaudioside A | Soluble Starch | Achieved conversion rates of 86.1% for stevioside and 90.8% for Reb A. | scribd.comnih.gov |

| Thermoanaerobacter sp. (Toruzyme® 3.0 L) | Rebaudioside A | β-cyclodextrin | Produced a monoglucosylated Reb A isomer, RQ3. | acs.org |